molecular formula C15H14O2 B1331222 3-[(4-Methylbenzyl)oxy]benzaldehyde CAS No. 40359-58-8

3-[(4-Methylbenzyl)oxy]benzaldehyde

Cat. No. B1331222
CAS RN: 40359-58-8
M. Wt: 226.27 g/mol
InChI Key: RALZJSWDPJNFQA-UHFFFAOYSA-N
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Description

The compound “3-[(4-Methylbenzyl)oxy]benzaldehyde” is a benzaldehyde derivative, which is a part of a class of organic compounds known for their aromatic properties and reactivity due to the aldehyde functional group. The structure of this compound suggests that it has a methoxy group and a methylbenzyl group attached to the benzene ring, which can influence its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves the protection of hydroxyl groups and the formation of aldehydes with specific substituents. For instance, the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde has been achieved using various protecting groups, such as benzyl and p-methoxybenzyl, with yields between 67-75% . Similarly, the synthesis of 4-methylbenzaldehyde derivatives can be performed through Knoevenagel condensation reactions, as demonstrated in the synthesis of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and UV-visible spectroscopy. For example, the structures of azo-benzoic acids and their precursors, benzaldehydes with azo substituents, were confirmed using these methods . Additionally, the molecular structures and geometries can be optimized using computational methods like density functional theory (DFT), which provides insights into the electronic and geometric parameters of the molecules .

Chemical Reactions Analysis

Benzaldehyde derivatives can participate in various chemical reactions due to the presence of the aldehyde group. They can undergo condensation reactions, as seen in the synthesis of azo-benzoic acids , and can also react with phosphazenes to form compounds with complex structures . The reactivity can be influenced by the substituents on the benzene ring, which can stabilize or destabilize the transition states of the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of “3-[(4-Methylbenzyl)oxy]benzaldehyde” can be inferred from related compounds. The presence of electron-donating and electron-withdrawing groups can affect the compound's solubility, melting point, and reactivity. Spectroscopic studies provide valuable information about the electronic transitions and the nature of the substituents . Computational analysis can predict the favored conformations, molecular properties, and reactivity patterns of these compounds .

Scientific Research Applications

Catalytic Reactions and Chemical Synthesis

Studies have explored the role of various benzaldehydes, including derivatives like 3-[(4-Methylbenzyl)oxy]benzaldehyde, in catalytic reactions and chemical synthesis. For instance, research has delved into the hydrogenation and hydrogenolysis of isophthaldehyde, a related compound, using catalysts like Ni/SiO2, which offers insights into the interaction of carbonyl substituents with catalysts and the generation of products via a concerted hydrogen attack on carbonyl groups (Keane, 2010). Additionally, the stereoselective synthesis of aminodiols from carene-based ligands, which are then used as chiral catalysts in the addition of diethylzinc to benzaldehydes, shows the potential of such compounds in enantioselective reactions (Szakonyi, Csillag & Fülöp, 2011).

Biofuel Production

Significant research has also been conducted in the field of biofuel production, particularly in synthesizing high-density aviation fuels. A study details a two-step process using methyl benzaldehydes (which can be derived from compounds like 3-[(4-Methylbenzyl)oxy]benzaldehyde) and cyclohexanone, derived from lignocellulose, for producing high-density jet fuel range alkanes (Xu et al., 2018).

Material Science and Nanotechnology

In material science, research on electrospun poly(lactic acid) nonwovens embedded with precursors for benzaldehyde has been reported. This study presents a method for the triggered release of benzaldehyde from active nonwovens, demonstrating potential applications in areas like food preservation (Jash, Paliyath & Lim, 2018). Additionally, the use of supported gold nanoparticles as reusable catalysts in oxidation reactions of alkanes and alcohols, including methylbenzyl alcohol, highlights the potential of these catalysts in industrial applications (Martins et al., 2017).

Pharmaceutical and Medical Research

In the pharmaceutical field, the synthesis of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, including compoundssynthesized using 4-(4-methylbenzoxy)benzaldehyde, has been studied for their antioxidant activities. These activities were compared with standard antioxidants, providing insights into potential pharmaceutical applications (Yüksek et al., 2015).

Environmental Chemistry

Research in environmental chemistry includes the study of natural attenuation of xylenes under simulated marine conditions, where intermediates like 4-methylbenzyl alcohol, potentially derived from benzaldehyde compounds, are identified. This study provides insights into the natural attenuation of chemicals in marine environments and highlights the transformation pathways of xylenes (Duan et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): Taking off immediately all contaminated clothing and washing before reuse .

properties

IUPAC Name

3-[(4-methylphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-12-5-7-13(8-6-12)11-17-15-4-2-3-14(9-15)10-16/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALZJSWDPJNFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351218
Record name 3-[(4-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methylbenzyl)oxy]benzaldehyde

CAS RN

40359-58-8
Record name 3-[(4-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 3-hydroxybenzaldehyde (5.00 g) dissolved in acetone (70 ml) were added 4-methylbenzyl chloride (6.51 ml), potassium carbonate (8.49 g) and sodium iodide (7.36 g), and the resulting mixture was heated at reflux for 24 hours and was then evaporated under reduced pressure to remove the solvent. The residue was mixed with water (200 ml) and was extracted with ethyl acetate. The organic layer was washed with an aqueous saturated solution of sodium chloride was dried with anhydrous sodium sulfate, and was then evaporated under reduced pressure to remove the solvent. The thus-obtained residue was subjected to purification using column chromatography (ethyl acetate/hexane=1/10) to obtain 3-(4-methylbenzyloxy)benzaldehyde (7.86 g) as a colorless oily substance.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
6.51 mL
Type
reactant
Reaction Step Two
Quantity
8.49 g
Type
reactant
Reaction Step Two
Quantity
7.36 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JS Lan, T Zhang, Y Liu, Y Zhang, J Hou, SS Xie… - …, 2017 - pubs.rsc.org
A new series of small molecules bearing a benzyloxy substituent have been designed, synthesized and evaluated for hMAO inhibitory activity in vitro. Most of the compounds were …
Number of citations: 8 pubs.rsc.org
S Endo, D Hu, T Matsunaga, Y Otsuji… - Bioorganic & Medicinal …, 2014 - Elsevier
Inhibitors of a human member (AKR1C3) of the aldo-keto reductase superfamily are regarded as promising therapeutics for the treatment of prostatic and breast cancers. Baccharin [3-…
Number of citations: 26 www.sciencedirect.com
胡大イ - 2015
Number of citations: 3

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